

A Comparative Guide to Inter-Laboratory Analysis of Iomeprol Impurities

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Compound of Interest

Compound Name: *Iomeprol hydrolysate-1*

Cat. No.: *B195374*

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This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the detection and quantification of impurities in Iomeprol. Ensuring the purity of Iomeprol, a non-ionic, water-soluble contrast agent, is critical for its safety and efficacy. This document outlines a comparative study design, presents hypothetical performance data for common analytical techniques, and provides detailed experimental protocols.

Comparative Analysis of Analytical Methods

The primary analytical techniques for assessing Iomeprol impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.^{[1][2][3]} The choice of method can impact sensitivity, resolution, and analysis time.

An inter-laboratory study would typically involve distributing a standardized sample of Iomeprol containing known impurities to participating laboratories. Each laboratory would analyze the sample using their in-house validated methods. The performance of these methods can then be compared based on key validation parameters.

Table 1: Hypothetical Performance Data from an Inter-Laboratory Study

Parameter	Method A: HPLC-UV	Method B: UPLC-UV	Method C: LC- MS	Acceptance Criteria (Typical)
Impurity A				
Accuracy (% Recovery)	98.5 - 101.2%	99.1 - 100.8%	99.5 - 101.0%	98.0 - 102.0%
Precision (RSD)	< 1.5%	< 1.0%	< 0.8%	≤ 2.0%
LOD	0.05 ppm	0.02 ppm	0.005 ppm	Reportable
LOQ	0.15 ppm	0.06 ppm	0.015 ppm	Reportable
Impurity B				
Accuracy (% Recovery)	97.9 - 100.5%	98.5 - 101.5%	99.0 - 101.2%	98.0 - 102.0%
Precision (RSD)	< 1.8%	< 1.2%	< 1.0%	≤ 2.0%
LOD	0.06 ppm	0.03 ppm	0.008 ppm	Reportable
LOQ	0.18 ppm	0.09 ppm	0.025 ppm	Reportable

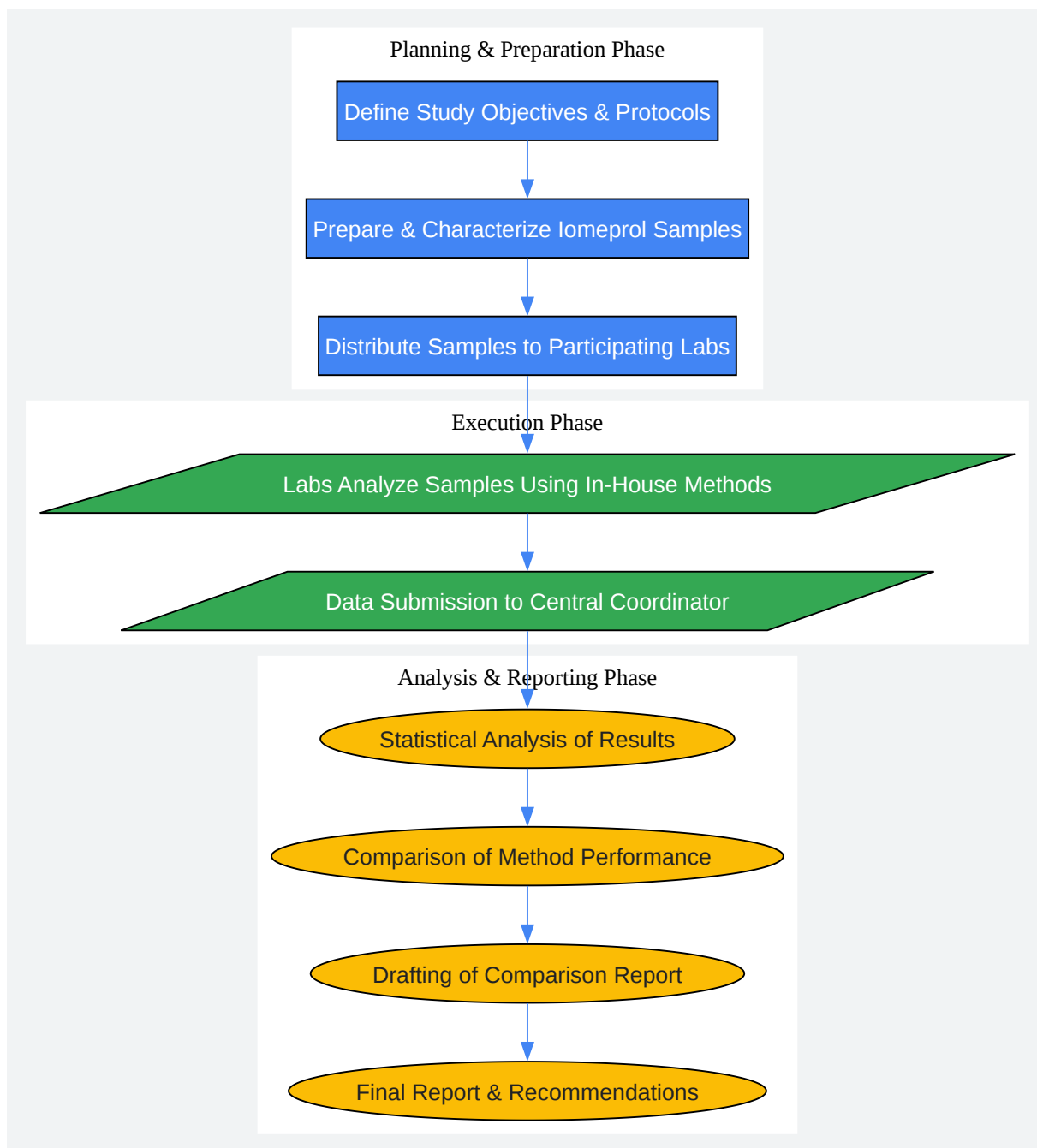
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation. Data is hypothetical and for illustrative purposes.

Table 2: Common lomeprol Impurities

Impurity Name	Molecular Formula	Molecular Weight	CAS Number
lomeprol Impurity 1	C17H21I2N3O8	649.18	104517-95-5[4][5]
lomeprol Impurity 2	-	-	196309-10-1[4]
lomeprol Impurity 3	C15H20I3N3O6	719.05	-[6]
N1,N3-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(methylamino)isophthalamide	C15H20I3N3O6	719.05	2143116-91-8[7]
2-(3,5-Bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenoxy)acetic Acid	C16H19I3N2O9	764.05	-[7]

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow of a typical inter-laboratory comparison study.



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Inter-laboratory comparison workflow.

Detailed Experimental Protocol: HPLC-UV Method for lomeprol Impurity Analysis

This protocol is a representative example based on commonly employed HPLC methods for lomeprol impurity analysis.

1. Objective: To quantify known and unknown impurities in a sample of lomeprol drug substance.

2. Materials and Reagents:

- lomeprol Reference Standard
- lomeprol Sample
- Known lomeprol Impurity Reference Standards
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Formic Acid (or other suitable modifier)
- Methanol (HPLC Grade)

3. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Data acquisition and processing software.

4. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 μ m (or equivalent)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile

- Gradient Program:

Time (min)	%A	%B
0	95	5
30	70	30
35	50	50
40	95	5

| 45 | 95 | 5 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 240 nm
- Injection Volume: 10 µL

5. Preparation of Solutions:

- Diluent: Water/Methanol (50:50 v/v)
- Standard Solution: Accurately weigh and dissolve lomeprol Reference Standard in diluent to a final concentration of 1.0 mg/mL.
- Sample Solution: Accurately weigh and dissolve the lomeprol sample in diluent to a final concentration of 1.0 mg/mL.
- Impurity Stock Solution: Prepare a stock solution containing each known impurity at a concentration of 0.1 mg/mL in diluent.
- Spiked Sample Solution (for specificity and accuracy): Spike the Sample Solution with the Impurity Stock Solution to achieve a final impurity concentration at the reporting threshold (e.g., 0.1%).

6. System Suitability:

- Inject the Standard Solution five times.
- The relative standard deviation (RSD) of the peak area for the main lomeprol peak should be not more than 2.0%.
- The tailing factor for the lomeprol peak should be not more than 2.0.
- The theoretical plates for the lomeprol peak should be not less than 2000.

7. Analysis Procedure:

- Inject the diluent as a blank.
- Inject the Standard Solution.
- Inject the Sample Solution in duplicate.
- Inject the Spiked Sample Solution.

8. Calculation: The percentage of each impurity is calculated using the following formula:

$$\% \text{ Impurity} = (\text{Area_impurity} / \text{Area_standard}) * (\text{Conc_standard} / \text{Conc_sample}) * (1 / \text{RF}) * 100$$

Where:

- Area_impurity is the peak area of the impurity in the sample chromatogram.
- Area_standard is the peak area of lomeprol in the standard chromatogram.
- Conc_standard is the concentration of the lomeprol standard.
- Conc_sample is the concentration of the lomeprol sample.
- RF is the relative response factor of the impurity (if different from 1).

9. Validation Parameters for Inter-Laboratory Comparison: Participating laboratories should report on the following validation parameters for their respective methods:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution of impurity peaks from the main peak and each other.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
- **Accuracy:** The closeness of test results to the true value. This is often determined by recovery studies of spiked samples.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variation).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

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